molecular formula C15H14N2O5S2 B2925195 methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1251610-56-6

methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2925195
CAS No.: 1251610-56-6
M. Wt: 366.41
InChI Key: WUIUPNNDWBDNJL-UHFFFAOYSA-N
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Description

Methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene ring substituted with a sulfamoyl group linked to a 1-methyl-2-oxoindolin-5-yl moiety and a methyl carboxylate ester.

Properties

IUPAC Name

methyl 3-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S2/c1-17-11-4-3-10(7-9(11)8-13(17)18)16-24(20,21)12-5-6-23-14(12)15(19)22-2/h3-7,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIUPNNDWBDNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the indole core. The process may include:

  • Formation of 1-methyl-2-oxoindoline: This can be achieved through the cyclization of tryptamine derivatives under acidic conditions.

  • Introduction of the sulfamoyl group: The sulfamoyl group can be introduced using sulfamoyl chloride in the presence of a base.

  • Coupling with thiophene-2-carboxylate: The final step involves the coupling of the sulfamoylated indoline with thiophene-2-carboxylate under suitable reaction conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiophenes or indolines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological activities of indole derivatives suggest that methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate may have potential applications in drug discovery. Its ability to interact with biological targets can be explored for developing new therapeutic agents.

Medicine: Given its structural similarity to other bioactive indole derivatives, this compound may be investigated for its medicinal properties

Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The exact mechanism of action of methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to its biological effects. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiophene carboxylate derivatives with sulfonamide/sulfamoyl substituents. Below is a detailed comparison with key analogs, emphasizing structural variations, applications, and regulatory mentions.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features CAS No. Applications/Notes Evidence Source
Methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate Thiophene-2-carboxylate + sulfamoyl-indolinone Not provided Hypothetical applications in kinase inhibition or agrochemicals (inferred from analogs) N/A
Thifensulfuron-methyl Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate 79277–27–3 Herbicide; inhibits acetolactate synthase (ALS) in plants
Tribenuron-methyl Methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate 101200–48–0 Herbicide; ALS inhibitor; widely used in cereal crops
Methyl 5-sulfamoyl-o-anisate Methoxy-substituted benzene + sulfamoyl + methyl carboxylate Not specified Regulatory mention in tariff schedules; potential pharmaceutical intermediate
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene core + amino + methyl carboxylate 20532-28-9 Laboratory chemical; used in synthetic organic chemistry
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate Thiophene-thienyl hybrid + amino + methyl carboxylate 169759-79-9 Research chemical; supplier data indicates use in materials science

Key Observations:

Bioactivity: Thifensulfuron-methyl and tribenuron-methyl are herbicidal ALS inhibitors, suggesting that sulfamoyl-thiophene carboxylates may target enzymes critical to plant growth .

Structural Variations :

  • Core Heterocycle : The target compound uses a thiophene ring, whereas tribenuron-methyl substitutes with a benzoate. Benzothiophene analogs (e.g., ) exhibit altered electronic properties due to aromatic ring fusion.
  • Substituents : The 1-methyl-2-oxoindolin-5-yl group in the target compound is unique; most analogs feature triazine (herbicides) or simpler aromatic systems.

Regulatory and Commercial Status : Several analogs (e.g., thifensulfuron-methyl) are commercially significant herbicides, while others (e.g., ) are regulated or listed as laboratory chemicals.

Table 2: Hypothetical Physicochemical Properties (Inferred from Analogs)

Property Target Compound Thifensulfuron-methyl Methyl 5-amino-1-benzothiophene-2-carboxylate
Molecular Weight ~380 g/mol (estimated) 387.4 g/mol 207.25 g/mol
Solubility Low (lipophilic sulfamoyl-indolinone) Moderate (polar triazine group) Low (nonpolar benzothiophene)
Bioactivity Potential kinase inhibition ALS inhibition Synthetic intermediate

Research and Development Gaps

  • Synthesis Pathways: No direct synthesis data for the target compound is available. Methods for analogs (e.g., sulfamoyl coupling reactions ) could be adapted.
  • Biological Activity: The indolinone moiety is prevalent in kinase inhibitors (e.g., sunitinib), suggesting possible anticancer applications. Experimental validation is needed.
  • Crystallographic Data : Structural determination using programs like SHELXL or WinGX would clarify conformation and intermolecular interactions.

Biological Activity

Methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₁N₃O₄S
  • Molecular Weight : 293.32 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process, including the reaction of thiophene derivatives with sulfamoyl and indole moieties. The reaction conditions often require the use of bases such as triethylamine or pyridine to facilitate nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, certain derivatives have shown significant inhibitory effects against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

CompoundTarget OrganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have indicated that some derivatives exhibit low toxicity at concentrations up to 20 µM, suggesting a favorable safety profile for potential therapeutic applications. For example, in studies involving HaCat cells and Balb/c 3T3 cells, certain compounds displayed promising results without significant cytotoxic effects at lower concentrations .

The mechanisms underlying the biological activity of this compound are believed to involve interactions with key bacterial enzymes. Molecular docking studies have indicated that these compounds can effectively bind to targets such as MurD and DNA gyrase, which are crucial for bacterial cell wall synthesis and DNA replication respectively .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Antibacterial Efficacy : A study demonstrated that specific derivatives significantly inhibited bacterial growth, leading to further investigations into their potential as new antimicrobial agents.
  • In Vivo Studies : In murine models, compounds related to this compound showed promising results in suppressing infections caused by resistant strains of bacteria.

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